molecular formula C8H11N5O B13257456 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13257456
M. Wt: 193.21 g/mol
InChI Key: COIAKTKRYYIYJQ-UHFFFAOYSA-N
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Description

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H11N5O It is known for its unique structure, which includes an amino group, a cyanopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 1-cyanopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylate

Uniqueness

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

4-amino-1-(1-cyanopropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H11N5O/c1-2-5(3-9)13-4-6(10)7(12-13)8(11)14/h4-5H,2,10H2,1H3,(H2,11,14)

InChI Key

COIAKTKRYYIYJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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